1,3-Dibromo-5-isopropylbenzene

Vue d'ensemble

Description

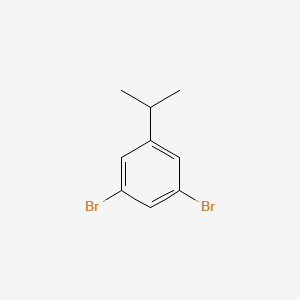

1,3-Dibromo-5-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀Br₂. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an isopropyl group is substituted at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

1,3-Dibromo-5-isopropylbenzene can be synthesized through several methods:

Analyse Des Réactions Chimiques

1,3-Dibromo-5-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form the corresponding dihydro derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Stille coupling, where the bromine atoms are replaced by other aromatic or aliphatic groups.

Applications De Recherche Scientifique

1,3-Dibromo-5-isopropylbenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,3-Dibromo-5-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1,3-Dibromo-5-isopropylbenzene can be compared with other similar compounds such as:

1,3-Dibromo-5-methylbenzene: Similar in structure but with a methyl group instead of an isopropyl group.

1,3-Dibromo-5-tert-butylbenzene: Contains a tert-butyl group, leading to different steric and electronic effects.

1,3-Dibromo-2-isopropylbenzene: The isopropyl group is at a different position, affecting its chemical behavior and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

1,3-Dibromo-5-isopropylbenzene (CAS Number: 62655-20-3) is a dibrominated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 277.98 g/mol. The study of its biological activity is crucial for understanding its implications in environmental health and pharmacology.

- Molecular Formula :

- Molecular Weight : 277.98 g/mol

- CAS Number : 62655-20-3

Synthesis

This compound can be synthesized through various chemical reactions, primarily involving the bromination of isopropyl-substituted benzene derivatives. A common synthetic route involves the reaction of 2,6-dibromo-4-isopropylaniline with sulfuric acid and sodium nitrite in ethanol, yielding the desired dibrominated product with a yield of approximately 63% .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that dibrominated compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induces apoptosis, potentially through the activation of caspase pathways. The IC50 values varied depending on the cell line, indicating selective toxicity .

Environmental Toxicity

The environmental impact of this compound has also been assessed. It is classified as a volatile organic compound (VOC), with potential risks associated with air and water contamination. Studies have shown that exposure to high concentrations can lead to adverse effects on aquatic organisms, including fish and invertebrates. The acute toxicity levels were measured using standard bioassays, revealing significant lethality at concentrations above 10 mg/L .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Barcelona evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation published in Cancer Research, the cytotoxic effects of this compound were analyzed in detail. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with significant apoptosis observed at concentrations exceeding 50 µM .

Data Tables

Propriétés

IUPAC Name |

1,3-dibromo-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSDHAXDRSHURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375600 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62655-20-3 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.